Methods: The synthesis of 6-fluoro-9-beta-D-ribofuranosylpurine typically involves nucleophilic substitution techniques. One prominent method is the introduction of fluorine-18 into the 6-position of the purine structure through nucleophilic displacement of a trimethylammonio group with fluorine-18 fluoride under mild conditions. This approach has been shown to yield significant amounts of the desired product, with yields reaching up to 63% for the ribofuranosyl derivative .
Technical Details: The synthesis requires careful control of reaction parameters such as temperature, time, and the presence of crown ethers to enhance the solubility and reactivity of fluorine-18. The stability of the synthesized compound in physiological conditions is also evaluated to ensure its viability for biological applications .
Structure: The molecular formula for 6-fluoro-9-beta-D-ribofuranosylpurine is CHFNO. The structure consists of a purine base linked to a ribofuranose sugar moiety, with a fluorine atom substituted at the 6-position.
Data: The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and purity.
Reactions: 6-Fluoro-9-beta-D-ribofuranosylpurine participates in various biochemical reactions similar to other purine nucleosides. It can undergo phosphorylation and dephosphorylation reactions, which are critical for its role in nucleotide metabolism.
Technical Details: The compound's reactivity can be influenced by its fluorinated nature, which may affect enzyme interactions and substrate specificity in biochemical pathways. Studies have shown that modifications at the 6-position can alter the substrate activity with enzymes like purine nucleoside phosphorylase .
Process: The mechanism of action for 6-fluoro-9-beta-D-ribofuranosylpurine primarily involves its incorporation into RNA or DNA during nucleic acid synthesis. Once integrated, it can disrupt normal cellular processes due to its structural similarity to naturally occurring nucleosides.
Data: Research indicates that this compound may exhibit antiviral and anticancer properties by inhibiting viral replication or cancer cell proliferation through interference with nucleic acid synthesis pathways .
Physical Properties: 6-Fluoro-9-beta-D-ribofuranosylpurine is typically a white to off-white solid with moderate solubility in water and organic solvents. Its melting point and specific optical rotation can be determined through standard laboratory techniques.
Chemical Properties: The compound exhibits stability under neutral pH conditions but may hydrolyze under extreme acidic or basic environments. Its reactivity profile includes susceptibility to oxidation and interaction with various biochemical agents .
6-Fluoro-9-beta-D-ribofuranosylpurine has several scientific applications, particularly in:
The synthesis of 6-fluoro-9-β-D-ribofuranosylpurine relies predominantly on nucleophilic displacement reactions at the C6 position of purine precursors. A robust approach involves reacting 6-(trimethylammonio)purine riboside with anhydrous fluoride ions under mild conditions (60-80°C), achieving yields exceeding 60%. This method capitalizes on the superior leaving group capability of the trimethylammonium moiety compared to halogens, facilitating efficient isotopic labeling with ¹⁸F for radiopharmaceutical applications. The reaction proceeds optimally in aprotic solvents like dimethylformamide (DMF) with crown ether additives (18-crown-6) to enhance fluoride nucleophilicity [2] [9].
Alternative pathways include halogen exchange reactions where 6-chloropurine ribosides react with potassium fluoride at elevated temperatures (150-180°C). However, this method suffers from lower yields (<25%) due to competing hydrolysis and glycosidic bond instability. The inherent limitations of halogen exchange underscore the preference for trimethylammonium-based routes in contemporary synthesis [1].
While traditional methods focus on C-F bond formation, Pd-catalyzed cross-couplings enable diverse C6 modifications of purine scaffolds. Although not directly applied to 6-fluoro derivatives in the search results, Suzuki-Miyaura and Stille couplings are viable for synthesizing advanced intermediates. For example, 6-bromopurine riboside undergoes Pd(0)-catalyzed coupling with aryl/vinyl boronic acids or stannanes to yield 6-substituted purines. These reactions require protection of the ribose hydroxyl groups (typically as acetyl or benzyl ethers) to prevent undesired side reactions. Post-coupling, selective deprotection yields target nucleosides. While less common for fluorine introduction, this strategy is invaluable for generating structurally diverse purine libraries for structure-activity relationship studies [5] [7].
Radiosynthesis of 6-[¹⁸F]fluoro-9-β-D-ribofuranosylpurine leverages nucleophilic aromatic substitution for positron emission tomography (PET) tracer development. ¹⁸F-fluoride (produced via ¹⁸O(p,n)¹⁸F reaction) is reacted with the trimethylammonium precursor in anhydrous acetonitrile or DMF at 85°C for 10 minutes. Key parameters include:
Table 1: Optimization Parameters for ¹⁸F-Labeling of 6-Fluoropurine Riboside
Variable | Optimal Condition | Effect on Yield |
---|---|---|
Precursor Amount | 5 mg/mL | Maximizes specific activity |
Temperature | 85°C | Higher than free base synthesis |
Reaction Time | 10 min | Near-complete conversion |
Crown Ether Additive | 18-crown-6 (10 eq) | Enhances ¹⁸F⁻ solubility |
Solvent | Anhydrous DMF | Prevents hydrolysis |
Successful glycosylation and C6 functionalization necessitate strategic protection of the ribose hydroxyl groups and purine nitrogens. Key approaches include:
Silyl ethers (TBDMS): Used for 2′-OH/3′-OH differentiation, removed by tetra-n-butylammonium fluoride (TBAF) [10].
Purine protection:N9-regioselective glycosylation is achieved by pre-forming the trimethylsilyl (TMS) derivative of 6-substituted purines. This directs ribosylation to the N9 position using Lewis acid catalysts (SnCl₄ or TMSOTf), yielding protected nucleosides with >85% regioselectivity. Subsequent deprotection affords the target compound without glycosidic bond cleavage [4] [8].
Crucially, 5′-OH protection often employs acid-labile groups like dimethoxytrityl (DMT) due to its orthogonal deprotection profile. This allows sequential modification at C6 while preserving ribose integrity [10].
Table 2: Protecting Group Applications in Purine Nucleoside Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Method | Key Advantage |
---|---|---|---|---|
Ribose 5′-OH | Dimethoxytrityl (DMT) | DMT-Cl, pyridine | 80% AcOH, 20°C | Orthogonal to acyl groups |
Ribose 2′/3′-OH | Acetyl (Ac) | Ac₂O, pyridine | NH₃/MeOH, 0°C | Rapid removal |
Purine N9 | Trimethylsilyl (TMS) | Hexamethyldisilazane | Mild H₂O/MeOH | Directs β-glycosidic bond |
Amino groups | Benzyloxycarbonyl (Cbz) | Cbz-Cl, Na₂CO₃ | H₂/Pd-C | Compatible with halogens |
NMR Spectroscopy:¹H NMR of 6-fluoro-9-β-D-ribofuranosylpurine (DMSO-d₆) reveals characteristic signals:
X-ray Crystallography:Single-crystal analysis confirms the β-D-ribofuranosyl configuration with anti-conformation of the purine base. Key metrics include:
Table 3: Key Structural Parameters from X-ray Crystallography
Parameter | Value | Structural Implication |
---|---|---|
Glycosidic bond (χ) | -130° | Anti conformation |
Ribose pucker | C2′-endo | Mimics A-form nucleic acids |
C6-F bond length | 1.35 Å | Standard for aryl fluorides |
Bond angle at N1-C6-F | 117.5° | Electron withdrawal from purine ring |
Hydrogen bonding | O5′···N3 (2.89 Å) | Stabilizes syn-clinal conformation |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: